Ethyl 2-(2-chloropyrimidin-4-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

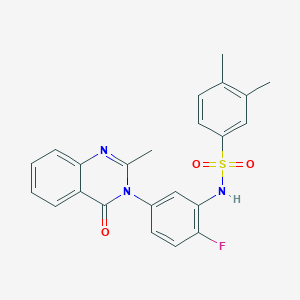

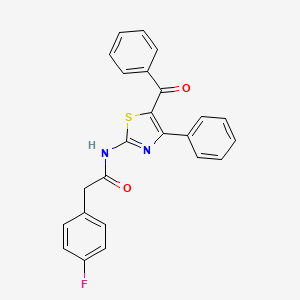

Ethyl 2-(2-chloropyrimidin-4-yl)acetate is an organic compound with the molecular formula C8H9ClN2O2 . It is a derivative of pyrimidine.

Molecular Structure Analysis

The molecular structure of Ethyl 2-(2-chloropyrimidin-4-yl)acetate is represented by the InChI code: 1S/C8H9ClN2O2/c1-2-13-7(12)3-6-4-10-8(9)11-5-6/h4-5H,2-3H2,1H3 . This indicates that the compound contains 8 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis

Ethyl 2-(2-chloropyrimidin-4-yl)acetate has a molecular weight of 200.62 g/mol . It is a solid at room temperature . The compound is stable and does not react with water or other common solvents .Aplicaciones Científicas De Investigación

Ethylene Action Inhibition and Applications

Ethylene, a plant hormone, has significant effects on a wide range of fruits, vegetables, and floriculture crops. Research has explored tools to inhibit ethylene action or biosynthesis to maintain postharvest quality and extend shelf-life. For instance, 1-methylcyclopropene (1-MCP) is highlighted as an effective inhibitor of ethylene effects, with applications in a broad range of agricultural products to prevent ethylene-related senescence and quality loss during storage and transport (Blankenship & Dole, 2003) (Martínez-Romero et al., 2007).

Ionic Liquid-Based Technologies

Ionic liquids, such as 1-ethyl-3-methylimidazolium acetate ([C2mim][OAc]), have attracted attention for their potential in dissolving various biopolymers, including cellulose and chitin, making them attractive candidates for scaled-up industrial use. The literature emphasizes the importance of understanding the toxicity and environmental impact of these compounds before extensive industrial application due to their emerging role as environmental contaminants (Ostadjoo et al., 2018).

Ethyl Acetate Production Techniques

Ethyl acetate is widely used in various industries, including food, pharmaceuticals, and chemical synthesis. Process intensification techniques for ethyl acetate production, such as reactive distillation and pervaporation-assisted reactive distillation, have been reviewed to identify advantages over traditional processes. The focus is on optimizing process parameters to enhance purity, production rate, and economic efficiency of ethyl acetate production processes (Patil & Gnanasundaram, 2020).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only in a well-ventilated area .

Propiedades

IUPAC Name |

ethyl 2-(2-chloropyrimidin-4-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-2-13-7(12)5-6-3-4-10-8(9)11-6/h3-4H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSUZWFHRUMARJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC(=NC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[3-(Trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2702916.png)

![N-(3-chlorophenyl)-2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2702918.png)

![3-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2702919.png)

![3-ethyl-5-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2702920.png)

![Ethyl 2-[(2-chloropyridine-4-carbonyloxy)methyl]-4-methylquinoline-3-carboxylate](/img/structure/B2702925.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2702933.png)

![5,6,7,8-Tetrahydro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one](/img/structure/B2702934.png)

![N-cyclohexyl-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2702936.png)